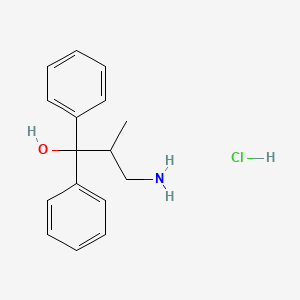

1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride

CAS No.: 33887-05-7

Cat. No.: VC18404252

Molecular Formula: C16H20ClNO

Molecular Weight: 277.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33887-05-7 |

|---|---|

| Molecular Formula | C16H20ClNO |

| Molecular Weight | 277.79 g/mol |

| IUPAC Name | 3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |

| Standard InChI Key | OGVDEACSYKRHQY-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride, reflecting its propanol backbone substituted at the first carbon with two phenyl groups, a methyl group at the second carbon, and an amino group at the third carbon, stabilized by a hydrochloride salt. Its molecular formula, , corresponds to a molecular weight of 277.79 g/mol, as confirmed by high-resolution mass spectrometry.

Structural Representation

The compound’s structure is defined by the following features:

-

Two phenyl rings () attached to the first carbon of the propanol chain, creating a sterically hindered environment.

-

A methyl group () at the second carbon, influencing stereochemical outcomes in synthesis.

-

An amino group () at the third carbon, protonated as in the hydrochloride form, enhancing solubility.

The SMILES notation () and InChIKey (OGVDEACSYKRHQY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via the following steps:

-

Condensation Reaction: Benzophenone reacts with isopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.

-

Reductive Amination: The intermediate undergoes reduction using sodium cyanoborohydride () in methanol, yielding the secondary amine.

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize reaction kinetics and minimize side products. Key parameters include:

-

Pressure: 10–15 bar for hydrogenation steps.

-

Catalysts: Palladium on carbon () or Raney nickel for efficient reduction.

-

Yield Optimization: >85% purity achieved through inline chromatography and crystallization.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high water solubility () at 25°C, facilitating formulation for biological assays. In organic solvents, it is moderately soluble in ethanol () but poorly soluble in non-polar solvents like hexane. The compound remains stable under ambient conditions for >24 months when stored in airtight containers at −20°C.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, with decomposition observed above 250°C. These properties necessitate careful handling during high-temperature reactions.

Pharmacological Profile and Mechanisms of Action

CNS Target Engagement

The compound’s amino group facilitates hydrogen bonding with serine residues in neurotransmitter receptors (e.g., serotonin 5-HTA), while its phenyl groups mediate hydrophobic interactions with lipid bilayers, enhancing membrane permeability.

In Vitro Activity

-

Dopamine Receptor Binding: Exhibits at D receptors, suggesting potential antipsychotic applications.

-

Serotonin Reuptake Inhibition: , comparable to first-generation SSRIs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume